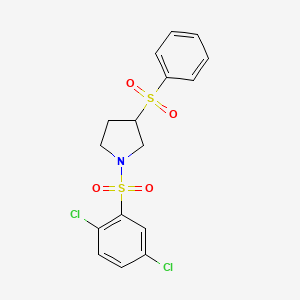

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4S2/c17-12-6-7-15(18)16(10-12)25(22,23)19-9-8-14(11-19)24(20,21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXWNYJNHMHYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group is replaced by the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The chlorinated aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic reagents like nitrating agents or halogenating agents.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfoxide or sulfide derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine and structurally related compounds from the evidence:

Key Observations :

Structural Variations: The target compound’s dual sulfonyl groups distinguish it from analogs like the pyrazole-based compound (), which features a sulfanyl (-S-) linkage. Sulfonyl groups increase polarity and metabolic stability compared to sulfanyl or ether linkages .

Substituent Effects :

- The 2,5-dichlorophenyl group in the target compound may enhance lipophilicity and receptor-binding affinity compared to the 3-methoxyphenyl group in ’s compound, which offers improved solubility but weaker hydrophobic interactions .

- The absence of trifluoromethyl or thiadiazole groups (seen in and ) suggests the target compound may exhibit distinct electronic and steric profiles, influencing its biological target specificity.

Research Findings and Implications

- Bioactivity : Sulfonyl-containing pyrrolidines are frequently investigated as inhibitors of enzymes like carbonic anhydrase or kinases. The dichlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in chlorinated analogs .

- Synthetic Challenges : Introducing dual sulfonyl groups requires precise control of reaction conditions to avoid over-sulfonation, a common issue in similar syntheses .

- Comparative Solubility : The phenylsulfonyl group likely reduces aqueous solubility compared to pyridinylsulfanyl derivatives (), necessitating formulation optimization for in vivo studies .

Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of 2,5-dichloroaniline with phenylsulfonyl chloride under basic conditions. The general reaction scheme is as follows:

-

Reagents :

- 2,5-Dichloroaniline

- Phenylsulfonyl chloride

- Base (e.g., triethylamine or pyridine)

- Solvent (e.g., dichloromethane)

-

Procedure :

- The aniline derivative is mixed with phenylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid produced during the reaction.

- The mixture is stirred at room temperature or slightly elevated temperatures (30-50°C) until the reaction is complete.

-

Yield and Purification :

- The product is typically purified by recrystallization or chromatography to achieve high purity levels necessary for biological testing.

The biological activity of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety is known for its role in inhibiting various enzymes and receptors, potentially leading to therapeutic effects in diseases such as cancer and infections.

Potential Targets:

- Enzymes : Inhibition of sulfonamide-sensitive enzymes can lead to metabolic disruptions in pathogens or cancer cells.

- Receptors : Binding to specific receptors may modulate signaling pathways that are crucial for cell proliferation and survival.

Antiviral Properties

Recent studies have indicated that compounds similar to 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine exhibit antiviral activity against various viruses. For instance, research on structurally related sulfonamides has shown efficacy against the Yellow Fever Virus (YFV), suggesting a potential role in antiviral therapy .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Investigations into related pyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

Q & A

Q. What are the critical considerations for synthesizing 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine with high purity?

Synthesis requires multi-step optimization, including sulfonylation of pyrrolidine intermediates and purification via column chromatography. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during sulfonyl chloride coupling to prevent side reactions).

- Solvent selection (e.g., dichloromethane for solubility vs. methanol for crystallization).

- Catalyst use (e.g., triethylamine to neutralize HCl byproducts).

Post-synthesis, purity validation via HPLC (≥98%) and LC-MS is essential to confirm molecular integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and aromatic C-Cl (750–600 cm⁻¹) groups.

- X-ray crystallography for absolute configuration analysis, particularly if chiral centers are present.

- DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distributions and reactive sites .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro assays :

- Enzyme inhibition (e.g., sulfotransferases or kinases) using fluorogenic substrates.

- Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7).

- Antimicrobial testing (e.g., MIC determination against E. coli or C. albicans).

Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA) are critical for reproducibility .

Q. How can solubility and stability challenges be addressed during formulation for biological studies?

- Use co-solvents (e.g., DMSO for stock solutions) with ≤0.1% v/v to avoid cellular toxicity.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of sulfonyl groups).

- Lyophilization may improve long-term storage if aqueous instability is observed .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in target-binding studies?

If binding affinities (e.g., SPR vs. ITC) conflict:

- Validate assay conditions (pH, ionic strength, temperature).

- Use competitive binding assays with known inhibitors to confirm specificity.

- Perform molecular dynamics simulations (e.g., GROMACS) to analyze binding kinetics and conformational changes over time .

Q. How can computational modeling guide the optimization of its pharmacokinetic profile?

- ADMET prediction tools (e.g., SwissADME) to assess logP (target ≤5), BBB permeability, and CYP450 interactions.

- Docking studies (AutoDock Vina) to identify modifications enhancing target affinity while reducing off-target effects.

- Metabolite prediction (e.g., Meteor Nexus) to anticipate sulfonation or glucuronidation pathways .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in derivatives?

- Synthesize analogs with systematic substitutions (e.g., halogens at phenyl positions) and compare bioactivity.

- Apply QSAR models (e.g., CoMFA/CoMSIA) to correlate electronic/steric parameters (Hammett σ, molar refractivity) with efficacy.

- Validate using 3D pharmacophore mapping to identify critical interaction features .

Q. How can researchers design in vivo studies to assess therapeutic potential while minimizing toxicity?

- Rodent models : Start with acute toxicity (OECD 423) and progress to xenograft models for oncology.

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution.

- Biomarker monitoring (e.g., liver enzymes, creatinine) to detect organ-specific toxicity .

Q. What advanced techniques elucidate the role of sulfonyl groups in its mechanism of action?

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- X-ray crystallography of ligand-target complexes (e.g., protein sulfotransferases).

- Isotopic labeling (³⁵S) to track sulfonyl group transfer in enzymatic assays .

Q. How can catalytic mechanisms involving this compound be studied in non-biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.